molecular formula C13H18N4O B2713667 1-[(2S)-2-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2188733-69-7

1-[(2S)-2-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2713667
CAS No.: 2188733-69-7
M. Wt: 246.314
InChI Key: RTTFGTBGQGMVOU-NSHDSACASA-N
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Description

1-[(2S)-2-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Formation of the Propenone Moiety: The propenone moiety can be introduced through aldol condensation reactions involving aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2S)-2-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S)-2-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Triazole Derivatives: Compounds containing triazole rings, such as 1,2,4-triazole and 1,2,3-triazole derivatives.

    Propenone Derivatives: Compounds with propenone moieties, such as chalcones and related compounds.

Uniqueness

1-[(2S)-2-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is unique due to its combination of a pyrrolidine ring, a triazole ring, and a propenone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-2-13(18)17-7-3-4-11(17)8-16-9-12(14-15-16)10-5-6-10/h2,9-11H,1,3-8H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFGTBGQGMVOU-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H]1CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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